molecular formula C22H32O2 B7909393 VitaminAacetate

VitaminAacetate

Cat. No.: B7909393
M. Wt: 328.5 g/mol
InChI Key: QGNJRVVDBSJHIZ-AAROXGBTSA-N
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Description

Vitamin A acetate, also known as retinyl acetate, is a natural form of vitamin A. It is the acetate ester of retinol and is widely used in dietary supplements and fortified foods due to its stability and bioavailability. Vitamin A is essential for various biological functions, including vision, immune function, and cellular communication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of vitamin A acetate involves several steps. One common method includes the condensation of 3-methyl-4-oxo-2-buten-1-base acetate with tetraethyl methylenediphosphonate under alkaline conditions to form an intermediate, C6 phosphate. This intermediate undergoes a Wittig-Horner condensation reaction with 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butene-1-aldehyde to produce vitamin A acetate .

Industrial Production Methods: Industrial production of vitamin A acetate typically involves large-scale chemical synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency. The use of environmentally friendly methods and the reduction of waste are also important considerations in industrial production .

Chemical Reactions Analysis

Types of Reactions: Vitamin A acetate undergoes various chemical reactions, including oxidation, reduction, and polymerization. It is particularly susceptible to oxidation due to its conjugated double bonds and ester functional group .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include dimers, retinol, and various polymerized compounds .

Scientific Research Applications

Vitamin A acetate has numerous applications in scientific research:

Comparison with Similar Compounds

Compared to other retinoids, vitamin A acetate is more stable and has a longer shelf life, making it suitable for use in supplements and fortified foods . Similar compounds include:

Vitamin A acetate’s stability and bioavailability make it unique among retinoids, providing a reliable source of vitamin A in various applications.

Properties

IUPAC Name

[(2Z,4E,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12-,17-9-,18-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNJRVVDBSJHIZ-AAROXGBTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C/C(=C\COC(=O)C)/C)\C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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